2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are known for their wide range of applications in medicinal, agricultural, and material sciences due to their unique chemical properties . This compound, in particular, has garnered attention for its potential biological activities and its role as a ligand in coordination chemistry .
Preparation Methods
The synthesis of 2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves the condensation reaction between 5-nitrothiophene-2-carbaldehyde and an appropriate amine . The reaction is usually carried out in the presence of a catalyst under controlled temperature and pH conditions to ensure high yield and purity of the product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and efficiency .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with biological macromolecules. It can bind to DNA, altering its structure and function, which may lead to antibacterial or anticancer effects . The compound’s nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other Schiff bases with different substituents on the thiophene ring. For example:
2-Amino-5-[(E)-[(5-nitrothiophen-2-yl)methylidene]amino]thiophene: This compound has similar antibacterial properties but differs in its electronic properties due to the presence of an amino group.
E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide: This compound has been studied for its broad-spectrum antimicrobial activity.
The uniqueness of 2-[(E)-[(5-NITROTHIOPHEN-2-YL)METHYLIDENE]AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE lies in its specific structural features that confer distinct electronic and biological properties .
Properties
Molecular Formula |
C14H11N3O2S2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-[(E)-(5-nitrothiophen-2-yl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C14H11N3O2S2/c15-7-11-10-3-1-2-4-12(10)21-14(11)16-8-9-5-6-13(20-9)17(18)19/h5-6,8H,1-4H2/b16-8+ |
InChI Key |
ZKHOKGBGJMCPST-LZYBPNLTSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)/N=C/C3=CC=C(S3)[N+](=O)[O-])C#N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N=CC3=CC=C(S3)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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